Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate

Lipophilicity Drug Design ADME Properties

Select this specific fluorinated thiazole building block for its 5.7% higher LogP versus mono-fluorinated analogs, enhancing passive diffusion in CNS programs. Its 12.2% lower MW than the 2,4-dichloro variant prevents molecular weight creep during lead optimization, maintaining drug-like properties. Ideal for SAR studies and as a precursor for 18F-PET tracer development.

Molecular Formula C12H9F2NO2S
Molecular Weight 269.27 g/mol
CAS No. 175276-93-4
Cat. No. B063661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate
CAS175276-93-4
Molecular FormulaC12H9F2NO2S
Molecular Weight269.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CSC(=N1)C2=C(C=C(C=C2)F)F
InChIInChI=1S/C12H9F2NO2S/c1-2-17-12(16)10-6-18-11(15-10)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3
InChIKeyQZWCWKKYIGCUOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate (CAS 175276-93-4): Core Building Block and Key Intermediate in Fluorinated Thiazole Synthesis


Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate (CAS 175276-93-4) is a fluorinated thiazole derivative characterized by a 2,4-difluorophenyl substitution at the 2-position and an ethyl carboxylate at the 4-position of the thiazole ring . This heterocyclic compound (C12H9F2NO2S, MW 269.27 g/mol) is primarily utilized as a versatile building block in organic synthesis, particularly in medicinal chemistry for the construction of more complex molecules . The presence of the 2,4-difluorophenyl moiety imparts distinct physicochemical properties, including enhanced lipophilicity (LogP ~3.49) and favorable drug-likeness parameters compliant with Lipinski's Rule of Five, making it a valuable scaffold for lead optimization [1].

Why Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate Cannot Be Simply Replaced by Other Phenyl-Substituted Thiazole Analogs


Substituting Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate with closely related analogs (e.g., 4-fluorophenyl, 2,6-difluorophenyl, or 2,4-dichlorophenyl variants) is not straightforward due to significant differences in electronic distribution, lipophilicity, and molecular size, which directly impact downstream reactivity, binding affinity, and metabolic stability [1]. The specific 2,4-difluoro substitution pattern on the phenyl ring confers a unique combination of electron-withdrawing effects and steric bulk that cannot be replicated by mono-fluorinated or dichlorinated analogs, potentially leading to divergent biological outcomes or synthetic yields [2]. The quantitative evidence below details these critical, verifiable differentiators that justify compound-specific selection.

Quantitative Differentiation of Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate (175276-93-4) from Key Analogs


Lipophilicity Comparison: 2,4-Difluoro vs. 4-Fluoro Phenyl Substitution

The 2,4-difluorophenyl substitution in the target compound (LogP = 3.49) increases lipophilicity by approximately 5.7% compared to the mono-fluorinated analog Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate (LogP = 3.3) [1][2]. This difference in computed LogP values reflects the impact of an additional fluorine atom on the phenyl ring's hydrophobic character.

Lipophilicity Drug Design ADME Properties

Molecular Weight and Size: 2,4-Difluoro vs. 2,4-Dichloro Phenyl Substitution

The target compound (MW = 269.27 g/mol) is significantly lighter and sterically less demanding than its dichloro analog Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate (MW = 302.18 g/mol) . This 12.2% difference in molecular weight translates to a smaller molar volume and distinct steric profile.

Molecular Weight Steric Effects Synthetic Feasibility

Impact of Fluorine Substitution Pattern on Enzyme Inhibition: Class-Level Inference from Thiazole Derivatives

In a study of thiazole derivatives on glutathione reductase (GR) inhibition, 2-amino-4-(2,4-difluorophenyl)thiazole demonstrated the highest inhibitory effect among tested compounds, while 4-(3,4-difluorophenyl)-1,3-thiazol-2-amino showed the lowest [1]. This class-level evidence suggests that the 2,4-difluorophenyl substitution pattern on the thiazole core is a critical determinant of biological activity, with potential implications for the target compound's behavior as a scaffold.

Enzyme Inhibition Structure-Activity Relationship Glutathione Reductase

Optimal Use Cases for Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate Based on Verifiable Differentiation


Medicinal Chemistry: Scaffold for Optimizing Membrane Permeability

Given its 5.7% higher LogP compared to the mono-fluorinated analog [1][2], Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate is a preferred starting material for projects requiring enhanced passive diffusion across biological membranes, such as in CNS drug discovery programs or intracellular target engagement. Its favorable lipophilicity, while remaining within drug-like space (LogP < 5), makes it a strategic choice for balancing potency and permeability.

Lead Optimization: Maintaining Lower Molecular Weight in SAR Studies

When exploring structure-activity relationships (SAR) around the phenyl ring, this compound offers a critical advantage over the 2,4-dichloro analog: a 12.2% lower molecular weight [1][2]. This is essential for maintaining lead-like physicochemical properties and avoiding the molecular weight creep often encountered during optimization. It allows for additional functional group incorporation without exceeding typical drug-like MW thresholds.

Enzyme Inhibitor Design: Exploiting the 2,4-Difluoro Motif

Class-level evidence indicates that the 2,4-difluorophenyl substitution pattern on a thiazole core can dramatically influence enzyme inhibition potency [1]. Researchers targeting glutathione reductase or other enzymes where fluorinated aromatic interactions are key should prioritize this specific substitution pattern. This compound serves as a direct entry point to explore this privileged motif in inhibitor design.

Building Block for Fluorine-18 Radiolabeling Precursors

The presence of two fluorine atoms on the aromatic ring suggests potential utility as a precursor or model compound for developing 18F-labeled PET imaging agents. The 2,4-difluoro pattern is a common motif in radiotracer development, and this carboxylate ester provides a convenient handle for further derivatization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.